molecular formula C18H21FN2O B5761116 1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B5761116
M. Wt: 300.4 g/mol
InChI Key: UUNBLXINWYHODP-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)methylpiperazine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO with alkyl halides.

Major Products Formed

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders such as depression and anxiety.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. It is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may contribute to its therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Fluorophenyl)piperazine

Uniqueness

1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is unique due to the presence of both fluorine and methoxy groups on the aromatic rings. This structural feature enhances its binding affinity to certain receptors and may contribute to its distinct pharmacological profile compared to other piperazine derivatives .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-22-17-8-6-16(7-9-17)21-12-10-20(11-13-21)14-15-4-2-3-5-18(15)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNBLXINWYHODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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